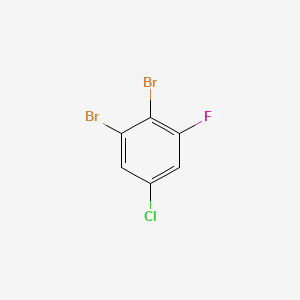
1,2-Dibromo-5-chloro-3-fluorobenzene
Descripción general
Descripción
1,2-Dibromo-5-chloro-3-fluorobenzene is a chemical compound with the molecular formula C6H2Br2ClF . It is a crystalline or fused solid that appears white or translucent to pale yellow or pale cream .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-5-chloro-3-fluorobenzene consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one fluorine atom . The average mass of the molecule is 288.340 Da .
Physical And Chemical Properties Analysis
1,2-Dibromo-5-chloro-3-fluorobenzene is a crystalline or fused solid that appears white or translucent to pale yellow or pale cream . It has a melting point of 31-37°C .
Aplicaciones Científicas De Investigación
Spectral Analysis and Molecular Characterization
1,2-Dibromo-5-chloro-3-fluorobenzene has been the subject of spectral analysis studies. For instance, FTIR and FT-Raman spectral investigations of similar halogenated benzene compounds, such as 2-chloro-1,3-dibromo-5-fluorobenzene, have been conducted to understand their molecular vibrations and structural characteristics. These studies are crucial for understanding the physical and chemical properties of such compounds (Ilango et al., 2008).
Crystal Structure Prediction
Research on halogenated benzenes, including those with similar structures to 1,2-Dibromo-5-chloro-3-fluorobenzene, has also involved the prediction of crystal structures. Using first principles and intermolecular potential models, scientists have successfully predicted the crystal structures of such compounds, contributing significantly to the understanding of their solid-state properties (Misquitta et al., 2008).
Organometallic Chemistry and Catalysis
In the field of organometallic chemistry, fluorinated benzenes, including compounds similar to 1,2-Dibromo-5-chloro-3-fluorobenzene, are recognized as versatile solvents. They are particularly useful in transition-metal-based catalysis due to their weak binding to metal centers. This property allows them to be used as non-coordinating solvents or as easily displaced ligands, playing a critical role in various catalytic processes (Pike et al., 2017).
Molecular Spectroscopy
Molecular spectroscopy studies, such as the investigation of 1-chloro-3-fluorobenzene, provide insights into the microwave spectrum, quadrupole coupling constants, and dipole moments of halogenated benzenes. These studies are important for understanding the electronic and geometric structure of such molecules (Onda et al., 1994).
Electrochemical Fluorination
Electrochemical fluorination studies have been conducted on halogenated benzenes, revealing the formation mechanisms and reaction pathways of various fluorinated compounds. These studies are crucial for understanding the chemical behavior of such compounds under electrochemical conditions (Horio et al., 1996).
Pharmaceutical and Agricultural Applications
Halogenated benzenes, similar to 1,2-Dibromo-5-chloro-3-fluorobenzene, have been used in the synthesis of pharmaceutical compounds. For example, they have been involved in the development of novel synthesis routes for bradykinin antagonists, highlighting their role in medicinal chemistry (Menzel et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1,2-dibromo-5-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDRDGJJGGYJCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369283 | |
| Record name | 1,2-dibromo-5-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-5-chloro-3-fluorobenzene | |
CAS RN |
208186-78-1 | |
| Record name | 1,2-Dibromo-5-chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208186-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-dibromo-5-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the regioselective metal-halogen exchange reaction involving 1,2-dibromo-5-chloro-3-fluorobenzene in the synthesis of the bradykinin 1 antagonist?
A1: The research paper highlights a novel regioselective metal-halogen exchange reaction using isopropyl magnesium chloride on 1,2-dibromo-5-chloro-3-fluorobenzene. [] This reaction is crucial because it allows for the targeted installation of the 1,2,4-oxadiazole ring structure, a key pharmacophore in the final bradykinin 1 antagonist molecule. This method provides a significant improvement over previous methods that relied on hazardous reagents like potassium cyanide and resulted in lower yields. The regioselective nature of the reaction ensures that the desired isomer is formed predominantly, simplifying downstream purification steps and improving the overall efficiency of the synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















